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Compound of Interest

Compound Name: Benzo[b]thiophene-7-carbonitrile

Cat. No.: B1341617 Get Quot

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for Benzo[b]thiophene-
of direct experimental data for this specific isomer in publicly accessible literature, this guide leverages data from analogous compounds and establish

insights for researchers.

Core Molecular Structure and Properties
Benzo[b]thiophene-7-carbonitrile is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a nitrile group subst

is a key pharmacophore in various biologically active molecules.

Table 1: Molecular Identifiers and Basic Properties

Property Value Source

IUPAC Name 1-Benzothiophene-7-carbonitrile N/A

CAS Number 22780-71-8 [1]

Molecular Formula C₉H₅NS [1]

Molecular Weight 159.21 g/mol [1]

Canonical SMILES C1=CC2=C(C(=C1)C#N)SC=C2 N/A

digraph "Benzo_b_thiophene_7_carbonitrile_Structure" {

graph [fontname="Arial", label="Molecular Structure of Benzo[b]thiophene-7-carbonitrile", fontsize=12, labello

node [fontname="Arial", fontsize=10, shape=plaintext];

edge [fontname="Arial", fontsize=10];

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

S1 [label="S"];

C9 [label="C"];

N1 [label="N"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b1341617?utm_src=pdf-interest
https://www.benchchem.com/product/b1341617?utm_src=pdf-body
https://www.benchchem.com/product/b1341617?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_thiophene-7-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_thiophene-7-carbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_b_thiophene-7-carbonitrile
https://www.benchchem.com/product/b1341617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Position nodes

pos [shape=none, label=""];

// Arrange atoms

C1 -> C2 [dir=none];

C2 -> C3 [dir=none];

C3 -> C4 [dir=none];

C4 -> C5 [dir=none];

C5 -> C6 [dir=none];

C6 -> C1 [dir=none];

C1 -> C7 [dir=none];

C7 -> S1 [dir=none];

S1 -> C8 [dir=none];

C8 -> C2 [dir=none];

C6 -> C9 [dir=none];

C9 -> N1 [label="", style=solid, len=0.5];

// Double bonds

C1 -> C2 [style=bold, dir=none];

C3 -> C4 [style=bold, dir=none];

C5 -> C6 [style=bold, dir=none];

C7 -> C8 [style=bold, dir=none];

C9 -> N1 [style=bold, dir=none, constraint=false];

C9 -> N1 [style=bold, dir=none, constraint=false];

// Invisible edges for layout

{rank=same; C3; C4}

{rank=same; C2; C5}

{rank=same; C1; C6}

{rank=same; C7; C8; S1}

C9 -> C6 [style=invis];

}

Figure 1: 2D representation of Benzo[b]thiophene-7-carbonitrile.

Spectroscopic Data (Predicted and Comparative)
Direct experimental spectroscopic data for Benzo[b]thiophene-7-carbonitrile is not readily available. The following tables provide predicted and com

parent benzo[b]thiophene molecule and its other nitrile isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
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Nucleus Predicted Chemical Shift (ppm) Notes

¹H NMR

H2, H3 7.0 - 8.0 Thiophenic protons, coupling

H4, H5, H6 7.0 - 8.5 Aromatic protons, shifts influ

¹³C NMR

C≡N ~117 Characteristic shift for a nitril

Aromatic C 110 - 140 Range for carbons in the fus

C-S ~125-140 Carbons adjacent to the sulfu

Predictions are based on standard chemical shift values and data from similar benzothiophene structures.

Table 3: Predicted Key IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity

C≡N Stretch 2220 - 2240 Sharp, Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C-S Stretch 600 - 800 Weak

Predictions are based on characteristic infrared absorption frequencies for the respective functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Possible Fragment Notes

159 [M]⁺ Molecular ion peak.

132 [M - HCN]⁺ Loss of hydrogen cyanide.

114 [M - S]⁺ Loss of the sulfur atom.

Fragmentation patterns are predicted based on the stability of potential fragments and known fragmentation of related sulfur-containing aromatic com

Experimental Protocols
While a specific, validated protocol for the synthesis of Benzo[b]thiophene-7-carbonitrile is not available in the searched literature, a plausible synth

established methodologies for constructing the benzo[b]thiophene core and introducing a nitrile group.

Hypothetical Synthesis of Benzo[b]thiophene-7-carbonitrile

A potential synthetic approach could involve the construction of the benzo[b]thiophene ring system from a suitably substituted benzene derivative. On

halobenzaldehyde or related compound with a sulfur-containing reagent.
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Hypothetical Synthesis and Characterization Workflow

Starting Material
(e.g., 2-bromo-3-methylbenzonitrile)

Reaction with Sulfur Source
(e.g., Sodium Sulfide)

Step 1

Cyclization
(e.g., via intramolecular nucleophilic substitution)

Step 2

Crude Benzo[b]thiophene-7-carbonitrile

Purification
(e.g., Column Chromatography)

Pure Benzo[b]thiophene-7-carbonitrile

Characterization
(NMR, IR, MS, Elemental Analysis)

Click to download full resolution via product page

Figure 2: A logical workflow for the synthesis and characterization.

Detailed Hypothetical Protocol:

Starting Material Preparation: A suitable starting material would be a benzene ring with ortho-positioned functional groups that can react to form the

lithiothiophenol could be a potential precursor.

Ring Formation:

To a solution of the chosen precursor in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., Argon), a reagent to facili

For instance, if starting with a 2-halophenylacetonitrile derivative, a reaction with a sulfur source like sodium sulfide could be employed.

The reaction mixture would likely be heated to reflux for a period of several hours to drive the cyclization to completion.

Work-up and Isolation:

Upon completion, the reaction would be cooled to room temperature and quenched with water.

The aqueous layer would be extracted with an organic solvent (e.g., ethyl acetate).

The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced

Purification:
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The crude Benzo[b]thiophene-7-carbonitrile would be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate 

Characterization:

The structure and purity of the final compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectro

Conclusion
This technical guide provides a foundational understanding of Benzo[b]thiophene-7-carbonitrile for research and development purposes. While dire

the accessible literature, the provided predictions and hypothetical protocols, based on established chemical knowledge of analogous compounds, off

investigation. Researchers are encouraged to use this guide as a reference for designing synthetic strategies and for the initial interpretation of analyt

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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